molecular formula C25H41O7P2-3 B1261557 (2E,6E,10E,14E)-geranylfarnesyl diphosphate

(2E,6E,10E,14E)-geranylfarnesyl diphosphate

Cat. No. B1261557
M. Wt: 515.5 g/mol
InChI Key: JMVSBFJBMXQNJW-GIXZANJISA-K
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-pentaprenyl diphosphate(3-) is the trianion resulting from the removal of the three protons from the diphosphate group of all-trans-pentaprenyl diphosphate;  major species at pH 7.3. It is a conjugate base of an all-trans-pentaprenyl diphosphate.

Scientific Research Applications

Superacid-Catalyzed Cyclization

  • Cyclization Studies : Methyl (2E,6E,10E,14E)-geranylfarnesoate undergoes cyclization in the presence of superacid, leading to various stereochemical outcomes. This process highlights the role of (2E,6E,10E,14E)-geranylfarnesyl diphosphate in complex organic reactions and its potential for creating diverse molecular structures (Grinco et al., 2007).

Enzymatic Synthesis

  • Enzyme-Catalyzed Reactions : The compound is integral in the enzymatic synthesis of various terpenes. For example, 1,8-cineole synthase uses geranyl diphosphates, including (2E,6E)- and (2E,6Z)-GDPs, demonstrating the compound's role in specific biosynthetic pathways (Wise et al., 2002).

Biosynthetic Pathways

  • Geranylfarnesyl Diphosphate Synthase Role : The enzyme responsible for biosynthesis of methanophenazine, an electron carrier used in methanogenesis, utilizes (all-E) geranylfarnesyl diphosphate. This underscores its significance in the production of crucial biological molecules (Ogawa et al., 2010).

Product Synthesis and Modification

  • Biological Synthesis : The role of geranylfarnesyl diphosphate in the formation of various terpenes is highlighted through studies showing its function as a precursor in the biosynthesis of monoterpenes, sesquiterpenes, and other classes (Couillaud et al., 2019).

properties

Product Name

(2E,6E,10E,14E)-geranylfarnesyl diphosphate

Molecular Formula

C25H41O7P2-3

Molecular Weight

515.5 g/mol

IUPAC Name

[oxido-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoxy]phosphoryl] phosphate

InChI

InChI=1S/C25H44O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,19H,7-10,12,14,16,18,20H2,1-6H3,(H,29,30)(H2,26,27,28)/p-3/b22-13+,23-15+,24-17+,25-19+

InChI Key

JMVSBFJBMXQNJW-GIXZANJISA-K

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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